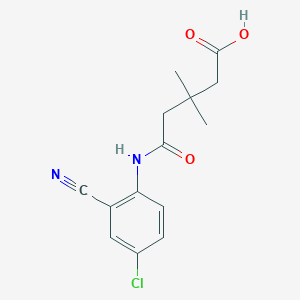

5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid, also known as Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. Sorafenib was first approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma. Since then, it has been investigated for its effectiveness against other types of cancer, including hepatocellular carcinoma, thyroid cancer, and melanoma. In

Mechanism of Action

5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid works by inhibiting the activity of several protein kinases that are involved in cell proliferation and angiogenesis. Specifically, it inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. This pathway is frequently activated in cancer cells and is responsible for promoting cell proliferation and survival. 5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid also inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in angiogenesis. By inhibiting these kinases, 5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid can slow down the growth and spread of cancer cells.

Biochemical and Physiological Effects:

5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has several biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and spread of cancer cells by blocking the activity of several protein kinases that are involved in cell proliferation and angiogenesis. 5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has also been shown to have anti-inflammatory effects, which may contribute to its effectiveness against certain types of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid is that it has been extensively studied for its potential use in cancer treatment. This means that there is a large body of scientific research available on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. However, one of the limitations of 5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid is that it can be difficult and expensive to synthesize. This may limit its availability for use in lab experiments.

Future Directions

There are several future directions for research on 5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid. One area of research is the development of new and more efficient synthesis methods for 5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid. This could make the drug more widely available for use in lab experiments and potentially reduce its cost. Another area of research is the investigation of 5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid's potential use in combination with other cancer therapies, such as immunotherapy. Finally, there is a need for further research on the long-term effects of 5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid treatment, including its potential for causing drug resistance and its impact on patient quality of life.

Synthesis Methods

5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid is a complex molecule that is synthesized through a multi-step process. The synthesis begins with the reaction of 4-chloro-2-nitroaniline with acetic anhydride to form 4-chloro-2-nitroacetanilide. This is then reduced to 4-chloro-2-aminoacetanilide using iron powder and hydrochloric acid. The next step involves the reaction of 4-chloro-2-aminoacetanilide with 3,3-dimethylacrylic acid to form 5-(4-chloro-2-aminoanilino)-3,3-dimethyl-5-oxopentanoic acid. Finally, the cyano group is added through the reaction of 5-(4-chloro-2-aminoanilino)-3,3-dimethyl-5-oxopentanoic acid with potassium cyanide.

Scientific Research Applications

5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several protein kinases that are involved in cell proliferation and angiogenesis, including RAF kinases, VEGFR-2, and PDGFR-β. 5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been investigated for its effectiveness against several types of cancer, including hepatocellular carcinoma, thyroid cancer, and melanoma. It has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.

properties

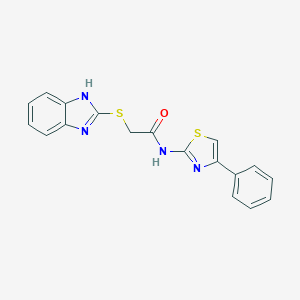

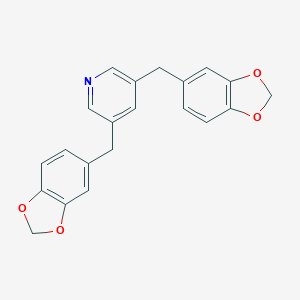

Molecular Formula |

C14H15ClN2O3 |

|---|---|

Molecular Weight |

294.73 g/mol |

IUPAC Name |

5-(4-chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid |

InChI |

InChI=1S/C14H15ClN2O3/c1-14(2,7-13(19)20)6-12(18)17-11-4-3-10(15)5-9(11)8-16/h3-5H,6-7H2,1-2H3,(H,17,18)(H,19,20) |

InChI Key |

MDFSLIBSRQNEDH-UHFFFAOYSA-N |

SMILES |

CC(C)(CC(=O)NC1=C(C=C(C=C1)Cl)C#N)CC(=O)O |

Canonical SMILES |

CC(C)(CC(=O)NC1=C(C=C(C=C1)Cl)C#N)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Phenylethyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276861.png)

![N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B276873.png)

![5,6-Dimethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B276876.png)

![Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate](/img/structure/B276881.png)

![5,7-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B276883.png)

![2,7,9-trimethyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276886.png)

![2-[4-(Dimethylamino)benzylidene]-7-methoxy-1-indanone](/img/structure/B276888.png)

![1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B276894.png)

![2-{1-[2-(4-methylphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276895.png)